![molecular formula C13H18N4 B12904443 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-23-4](/img/structure/B12904443.png)
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a pyrimidine ring, with a piperidine substituent at the 2-position and methyl groups at the 4- and 6-positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common synthetic route involves the reaction of 2-aminopyrimidine with a suitable aldehyde and a secondary amine, such as piperidine, under acidic or basic conditions. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability .
化学反应分析
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methyl groups, depending on the reaction conditions and reagents used.
Cyclization: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
科学研究应用
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and other industrial applications where heterocyclic compounds are of interest
作用机制
The mechanism of action of 4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, proliferation, or apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
相似化合物的比较
4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Imidazo[1,5-a]pyridines: These compounds share the same fused ring system but may have different substituents, leading to variations in their chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds have a different arrangement of the fused rings and substituents, resulting in distinct chemical reactivity and biological activity.
属性
CAS 编号 |
88875-23-4 |
|---|---|
分子式 |
C13H18N4 |
分子量 |
230.31 g/mol |
IUPAC 名称 |
4,6-dimethyl-2-piperidin-1-ylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H18N4/c1-10-8-12(16-6-4-3-5-7-16)15-13-9-14-11(2)17(10)13/h8-9H,3-7H2,1-2H3 |
InChI 键 |
YXHNKWNCEBHQRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CN=C(N12)C)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


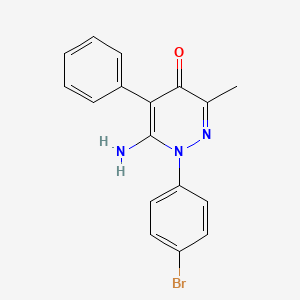
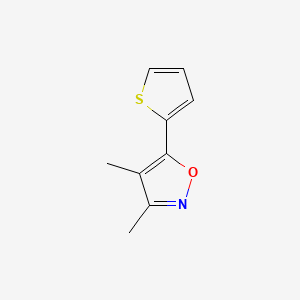
![3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12904369.png)
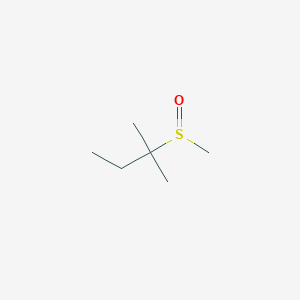

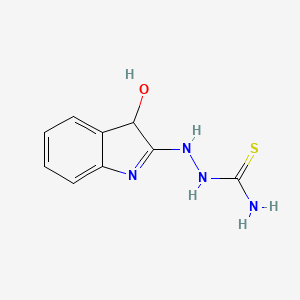
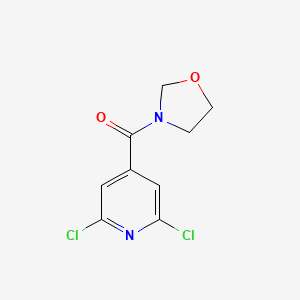

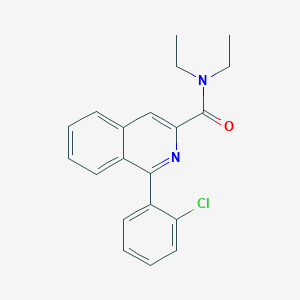
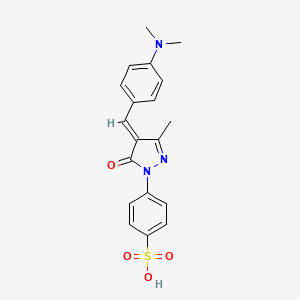

![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)

![Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12904412.png)
